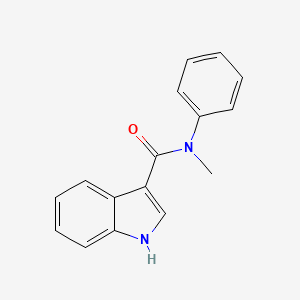
N-methyl-N-phenyl-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N-phenyl-1H-indole-3-carboxamide” is a compound that belongs to the class of indoles . Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance, and are often considered as a “privileged scaffold” within the drug discovery arena .
Synthesis Analysis
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Chemical Reactions Analysis
The Fischer indolisation and indole N-alkylation are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers . Indole N-alkylation is rapid (commonly < 1 hour) and whilst Fischer indolisation displays more varied reaction rate, use of microwave irradiation often leads to short reaction times (<10 minutes) .Applications De Recherche Scientifique
Intramolecular Reactions in Chemistry
- Intramolecular Sulfoxide Electrophilic Sulfenylation : A study by Eggers, Jog, and Bates (2007) investigated the cyclization of compounds like N-methyl-N-phenyl-1H-indole-3-carboxamide, noting that only compounds with a methylated amidic nitrogen successfully cyclize to certain derivatives. This research enhances our understanding of chemical reactions involving sulfoxide electrophilic sulfenylation in indole carboxamides (Eggers et al., 2007).
Applications in Drug Discovery
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors : Alexandre et al. (2011) developed a novel series of 3-aryl-phospho-indole non-nucleoside reverse transcriptase inhibitors for HIV-1, highlighting the potential of indole carboxamides in antiviral therapies (Alexandre et al., 2011).
Cannabinoid Receptor Modulators : Research by Khurana et al. (2014) and Piscitelli et al. (2012) explored indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor, revealing critical structural requirements for allosteric modulation, which could be valuable in the development of new therapeutic agents (Khurana et al., 2014); (Piscitelli et al., 2012).
Anticancer and Antifungal Agents
Anticancer Evaluation of Indole Derivatives : Hassan et al. (2021) designed indole derivatives linked to the pyrazole moiety, demonstrating significant antitumor activity. This study suggests the potential of indole carboxamides in cancer treatment (Hassan et al., 2021).
Antifungal Activity : Wu et al. (2012) synthesized N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, revealing moderate antifungal activities, thus highlighting the potential use of these compounds in antifungal applications (Wu et al., 2012).
Material Science
- Corrosion Inhibitors : Verma et al. (2016) studied 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic solutions, showing that these compounds can significantly reduce corrosion, indicating their potential in material science (Verma et al., 2016).
Propriétés
IUPAC Name |
N-methyl-N-phenyl-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-18(12-7-3-2-4-8-12)16(19)14-11-17-15-10-6-5-9-13(14)15/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDOPUFCEKZSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-1H-indole-3-carboxamide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

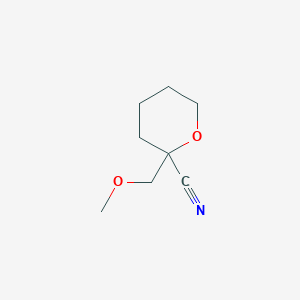
![3-(4-Methoxyphenyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2864249.png)
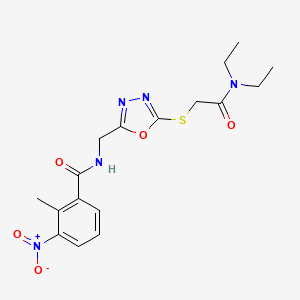

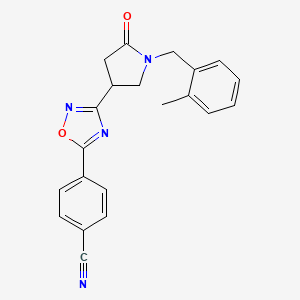
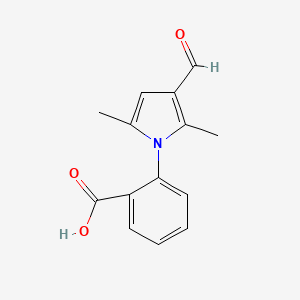
![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)
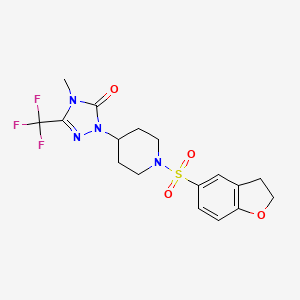
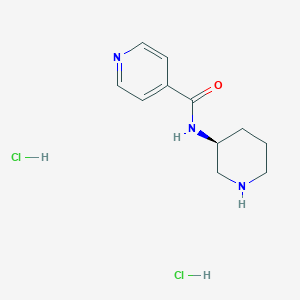
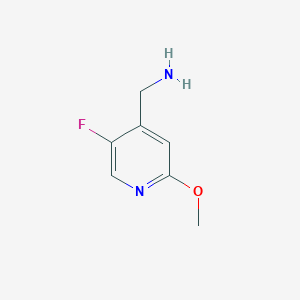
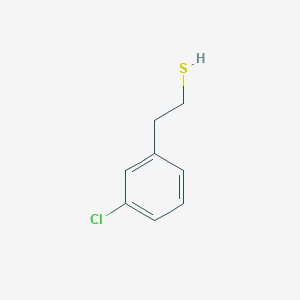
![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)
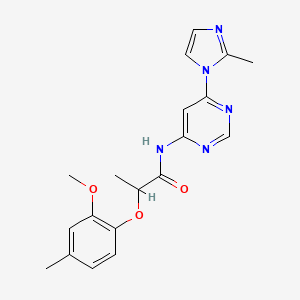
![(4-ethoxyphenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2864268.png)